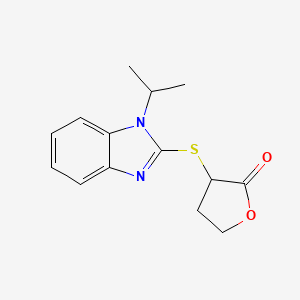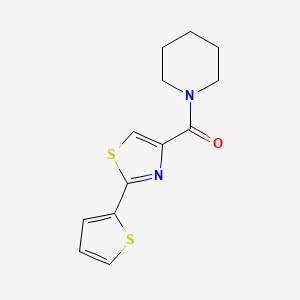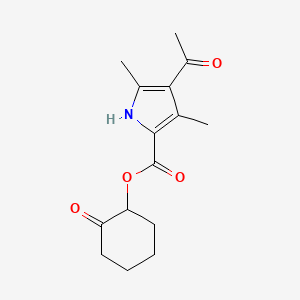
2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-fluorobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic molecule that is obtained through a specific synthesis method and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-fluorobenzoate involves its interaction with specific enzymes and receptors in the body. It has been shown to act as an inhibitor of certain enzymes, including histone deacetylases and proteases, which play important roles in various biological processes. Additionally, it has been shown to modulate the activity of certain receptors, including G protein-coupled receptors, which are involved in signal transduction and cellular communication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific biological target it interacts with. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral effects, among others. Additionally, it has been shown to modulate various cellular processes, including cell cycle progression and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-fluorobenzoate in lab experiments is its potency and specificity. It has been shown to have high affinity for certain biological targets, making it a valuable tool for studying various biological processes. Additionally, it has been shown to have good pharmacokinetic properties, making it a promising candidate for drug development. However, one of the limitations of using this compound is its potential toxicity, which requires careful consideration in experimental design.
Orientations Futures
There are several potential future directions for research involving 2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-fluorobenzoate. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and viral infections. Additionally, its use as a tool compound for studying various biological processes and pathways is an active area of research. Further optimization of its synthesis method and exploration of its structure-activity relationships could also lead to the development of more potent and specific compounds.
Méthodes De Synthèse
The synthesis of 2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-fluorobenzoate involves the reaction between 2,3-dihydro-1,4-benzodioxin-3-ylmethanol and 2-fluorobenzoic acid in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including esterification and reduction, to yield the final product. This synthesis method has been optimized to produce high yields of pure compound and has been extensively studied in the literature.
Applications De Recherche Scientifique
2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-fluorobenzoate has been used in various scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. It has been shown to have potent inhibitory effects on certain enzymes and receptors, making it a promising candidate for drug development. Additionally, it has been used as a tool compound in chemical biology to study various biological processes and pathways.
Propriétés
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-ylmethyl 2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO4/c17-13-6-2-1-5-12(13)16(18)20-10-11-9-19-14-7-3-4-8-15(14)21-11/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIBPQGJXQDBKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)COC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide](/img/structure/B7536593.png)
![3-(Imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7536602.png)
![5-(benzenesulfonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7536604.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2-methylpropanamide](/img/structure/B7536605.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2-methylfuran-3-carboxamide](/img/structure/B7536626.png)



![(2-Hydroxyphenyl)(3-methyl-1H-pyrazolo[3,4-b]pyridine-5-yl) ketone](/img/structure/B7536652.png)
![(2S)-2-[(2-methylfuran-3-carbonyl)amino]-2-phenylacetic acid](/img/structure/B7536653.png)
![1-[3-Oxo-3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]propyl]quinazoline-2,4-dione](/img/structure/B7536659.png)
![N-[4-(furan-2-ylmethylsulfamoyl)phenyl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7536661.png)
![2-[[1-(4-Chlorophenyl)tetrazol-5-yl]sulfanylmethyl]-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B7536662.png)